molecular formula C12H17NO B13671906 1-(2-Ethoxybenzyl)azetidine

1-(2-Ethoxybenzyl)azetidine

Cat. No.: B13671906
M. Wt: 191.27 g/mol
InChI Key: WOKCPEYLMZXBME-UHFFFAOYSA-N
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Description

1-(2-Ethoxybenzyl)azetidine is a compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring Azetidines are notable for their significant ring strain, which imparts unique reactivity and stability properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethoxybenzyl)azetidine can be synthesized through several methods. . This method is efficient for synthesizing functionalized azetidines, although it has some limitations due to the inherent challenges associated with this approach.

Industrial Production Methods: Industrial production of this compound typically involves multicomponent reactions under mild conditions. For example, a copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides can yield functionalized azetidines in good to excellent yields .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxybenzyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized.

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxidized derivatives of the azetidine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Functionalized azetidines with new substituents.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxybenzyl)azetidine is primarily driven by the ring strain of the azetidine ring, which makes it highly reactive. The compound can interact with various molecular targets and pathways, leading to its effects in biological systems. The ring strain facilitates bond cleavage and functionalization, making it a valuable scaffold in medicinal chemistry .

Comparison with Similar Compounds

    Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.

    Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and reactivity.

    β-Lactams: Four-membered rings similar to azetidines but with a carbonyl group, widely used in antibiotics.

Uniqueness: 1-(2-Ethoxybenzyl)azetidine stands out due to its balance of ring strain and stability, making it easier to handle compared to aziridines while still offering unique reactivity.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-[(2-ethoxyphenyl)methyl]azetidine

InChI

InChI=1S/C12H17NO/c1-2-14-12-7-4-3-6-11(12)10-13-8-5-9-13/h3-4,6-7H,2,5,8-10H2,1H3

InChI Key

WOKCPEYLMZXBME-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CN2CCC2

Origin of Product

United States

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